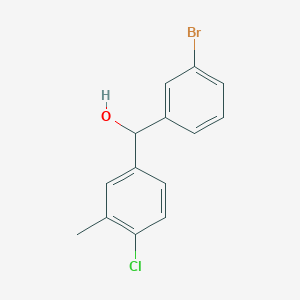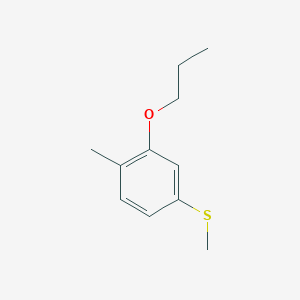![molecular formula C13H9ClF2S B7990940 1-Chloro-2-fluoro-4-[(4-fluorophenyl)sulfanylmethyl]benzene CAS No. 1443331-48-3](/img/structure/B7990940.png)
1-Chloro-2-fluoro-4-[(4-fluorophenyl)sulfanylmethyl]benzene
Overview
Description
1-Chloro-2-fluoro-4-[(4-fluorophenyl)sulfanylmethyl]benzene is an organic compound that belongs to the class of aromatic compounds known as halogenated benzenes. This compound is characterized by the presence of chlorine and fluorine atoms attached to a benzene ring, along with a sulfanylmethyl group substituted with a fluorophenyl group. The molecular structure of this compound makes it a valuable intermediate in various chemical synthesis processes.
Preparation Methods
The synthesis of 1-Chloro-2-fluoro-4-[(4-fluorophenyl)sulfanylmethyl]benzene typically involves several steps, including halogenation and sulfenylation reactions. One common synthetic route is as follows:
Halogenation: The starting material, benzene, undergoes halogenation to introduce chlorine and fluorine atoms at specific positions on the benzene ring. This can be achieved using reagents such as chlorine gas (Cl2) and fluorine gas (F2) under controlled conditions.
Sulfenylation: The halogenated benzene derivative is then subjected to sulfenylation, where a sulfanylmethyl group is introduced. This step often involves the use of reagents like thiols or disulfides in the presence of a catalyst.
Industrial production methods may involve optimized reaction conditions, such as temperature, pressure, and the use of specific catalysts to enhance yield and purity.
Chemical Reactions Analysis
1-Chloro-2-fluoro-4-[(4-fluorophenyl)sulfanylmethyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the halogen atoms (chlorine and fluorine) are replaced by nucleophiles such as hydroxide ions (OH-) or amines (NH2-). Common reagents include sodium hydroxide (NaOH) and ammonia (NH3).
Oxidation Reactions: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction Reactions: The compound can undergo reduction reactions to remove halogen atoms or reduce the sulfanylmethyl group to a thiol. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Chloro-2-fluoro-4-[(4-fluorophenyl)sulfanylmethyl]benzene has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Chloro-2-fluoro-4-[(4-fluorophenyl)sulfanylmethyl]benzene involves its interaction with molecular targets, such as enzymes or receptors. The compound’s halogenated benzene ring and sulfanylmethyl group allow it to bind to specific active sites, inhibiting or modulating the activity of target proteins. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
1-Chloro-2-fluoro-4-[(4-fluorophenyl)sulfanylmethyl]benzene can be compared with other halogenated benzenes and sulfanylmethyl derivatives, such as:
1-Chloro-2-fluorobenzene: Similar in structure but lacks the sulfanylmethyl group, making it less versatile in certain chemical reactions.
1-Chloro-4-fluorobenzene: Another halogenated benzene with different substitution patterns, affecting its reactivity and applications.
1-Chloro-2,4-difluorobenzene: Contains additional fluorine atoms, which can influence its chemical properties and reactivity.
The uniqueness of this compound lies in its combination of halogenation and sulfanylmethyl substitution, providing a distinct set of chemical and biological properties.
Properties
IUPAC Name |
1-chloro-2-fluoro-4-[(4-fluorophenyl)sulfanylmethyl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF2S/c14-12-6-1-9(7-13(12)16)8-17-11-4-2-10(15)3-5-11/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIZVDZZFYPNIRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)SCC2=CC(=C(C=C2)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201185162 | |
| Record name | Benzene, 1-chloro-2-fluoro-4-[[(4-fluorophenyl)thio]methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201185162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1443331-48-3 | |
| Record name | Benzene, 1-chloro-2-fluoro-4-[[(4-fluorophenyl)thio]methyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1443331-48-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-chloro-2-fluoro-4-[[(4-fluorophenyl)thio]methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201185162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-Fluoro-2-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene](/img/structure/B7990921.png)



![1-Fluoro-2-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene](/img/structure/B7990942.png)
![1-(3,4-Difluorophenyl)-3-[2-(1,3-dioxanyl)]-1-propanol](/img/structure/B7990952.png)

![O1-[2-(4-Chloro-3-fluorophenyl)ethyl] O2-ethyl oxalate](/img/structure/B7990965.png)


